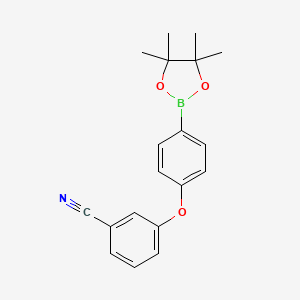

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been explored through the Pd-catalyzed borylation of aryl bromides, using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . This method has shown effectiveness, especially for aryl bromides with sulfonyl groups. Although the exact synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is not detailed, similar Pd-catalyzed borylation techniques could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . Additionally, X-ray diffraction and DFT studies have been used to confirm the structure and calculate the molecular properties, which are consistent with experimental data .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, the presence of the dioxaborolan-2-yl group in related compounds suggests potential reactivity in cross-coupling reactions, commonly used in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, the presence of the dioxaborolan-2-yl group in similar compounds suggests that they may have properties suitable for use in organic synthesis and medicinal chemistry, as indicated by the discussion of related compounds' potency and selectivity as receptor antagonists .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The synthesis and structural characterization of compounds related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile have been extensively studied. These compounds have been synthesized through various chemical reactions and their structures confirmed using spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structures have also been optimized using Density Functional Theory (DFT) calculations, showing consistency with X-ray diffraction results (Wu et al., 2021).

Application in Fluorescence Probes

- Boronate ester fluorescence probes based on derivatives of this compound have been synthesized for the detection of hydrogen peroxide (H2O2). These probes exhibit "Off–On" fluorescence responses towards H2O2 due to the loss or introduction of intramolecular charge transfer (ICT) excited states, demonstrating their potential application in biological and chemical sensing (Lampard et al., 2018).

Borylation Reactions

- The compound and its derivatives have been used in borylation reactions, a crucial step in the synthesis of boronate esters. These reactions have been optimized using palladium catalysis, providing an efficient pathway for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are valuable intermediates in organic synthesis (Takagi & Yamakawa, 2013).

Crystal Structure and DFT Studies

- Detailed crystal structure and DFT studies have been conducted on derivatives, providing insights into their geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties. These studies contribute to understanding the reactivity and stability of these compounds, which is essential for their application in material science and catalysis (Huang et al., 2021).

Pro-Chelator Applications

- Derivatives of this compound have been developed as pro-chelators that respond to hydrogen peroxide by inhibiting iron-promoted hydroxyl radical formation. This application demonstrates the potential of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Charkoudian et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity .

Biochemical Pathways

The compound may be involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process can lead to the formation of various boronates, which are key intermediates in many organic synthesis reactions .

Result of Action

The borylation process can significantly alter the chemical properties and reactivity of the target molecule, potentially leading to various downstream effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the borylation process often requires the presence of a catalyst and may be influenced by temperature and pH .

Safety and Hazards

Zukünftige Richtungen

The utility of this compound in organic synthesis, particularly in cross-coupling reactions, suggests potential future directions for research. Further studies could explore its reactivity under various conditions, its utility in the synthesis of complex molecules, and potential applications in fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-16(11-9-15)22-17-7-5-6-14(12-17)13-21/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVFGBZDINSNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)

![3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B3035468.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile](/img/structure/B3035469.png)

![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)